Compound Description: PF-06459988 is a third-generation irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically targeting the T790M-containing double mutants (L858R/T790M, Del/T790M) []. It demonstrates high potency and specificity for these mutants while exhibiting minimal activity against wild-type EGFR []. This selectivity makes it a promising therapeutic agent for treating NSCLC driven by these specific EGFR mutations [].
Relevance: PF-06459988 shares the 1-methyl-1H-pyrazol-4-yl moiety with N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine. This structural similarity is notable as it forms a key part of the pharmacophore responsible for interacting with the ATP-binding site of EGFR in PF-06459988 [].
PF-06747775
Compound Description: PF-06747775 is another irreversible inhibitor targeting oncogenic EGFR mutants, including the T790M mutation commonly found in NSCLC []. This compound displays potent activity against the four most prevalent EGFR mutations (exon 19 deletion (Del), L858R, T790M/L858R, and T790M/Del) while exhibiting selectivity over wild-type EGFR []. PF-06747775 is currently under evaluation in Phase I clinical trials for treating EGFR-mutant-driven NSCLC [].
Relevance: Similar to PF-06459988, PF-06747775 also contains the 1-methyl-1H-pyrazol-4-yl group found in N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine []. The presence of this shared structural motif highlights its significance in the design of potent and selective EGFR inhibitors.
Compound Description: NT-0249 acts as a potent and selective inhibitor of the NLRP3 inflammasome []. This inflammasome plays a crucial role in regulating the production of the pro-inflammatory cytokine IL-1β, making it a therapeutic target for inflammatory disorders []. NT-0249 has shown efficacy in preclinical models of inflammation, including a mouse model of cryopyrin-associated periodic syndrome (CAPS) [].
Relevance: NT-0249 incorporates the 1-methyl-1H-pyrazol-4-yl group also present in N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine []. Although their therapeutic targets differ, the shared presence of this specific structural element suggests its potential utility in designing molecules with biological activity.
Compound Description: This compound functions as a diketonate ligand for the preparation of binuclear gadolinium (III) complexes []. These complexes are of interest for their potential applications in magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium(III) []. The diketonate ligand plays a crucial role in complex formation and influences the photophysical properties of the resulting complex [].
Relevance: This diketonate ligand and N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine share the 1-methyl-1H-pyrazol-4-yl group []. This common motif suggests that the 1-methyl-1H-pyrazol-4-yl group can be incorporated into various molecular frameworks with potential applications in diverse fields.
References:[1] Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. [] Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. [] Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework.[5] (Diaqua)hexakis(4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dionato-κ2O,O’)(μ-(1,4-dioxane))digadolinium (III), Solvate with Two Molecules of 1,4-Dioxane
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.